molecular formula C14H21NO2 B14343845 3-(6-Methylpyridin-2-yl)propyl 3-methylbutanoate CAS No. 92918-70-2

3-(6-Methylpyridin-2-yl)propyl 3-methylbutanoate

Cat. No.: B14343845
CAS No.: 92918-70-2
M. Wt: 235.32 g/mol
InChI Key: NSSYCBQTBURUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methylpyridin-2-yl)propyl 3-methylbutanoate is an organic compound with the molecular formula C14H21NO2. It is a derivative of pyridine and is characterized by the presence of a methyl group at the 6th position of the pyridine ring and a propyl ester group attached to the 3rd position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-2-yl)propyl 3-methylbutanoate typically involves esterification reactions. One common method is the reaction between 3-(6-Methylpyridin-2-yl)propanol and 3-methylbutanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-2-yl)propyl 3-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Methylpyridin-2-yl)propyl 3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-2-yl)propyl 3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both a pyridine ring and a branched alkyl chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

92918-70-2

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-(6-methylpyridin-2-yl)propyl 3-methylbutanoate

InChI

InChI=1S/C14H21NO2/c1-11(2)10-14(16)17-9-5-8-13-7-4-6-12(3)15-13/h4,6-7,11H,5,8-10H2,1-3H3

InChI Key

NSSYCBQTBURUMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCCOC(=O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.